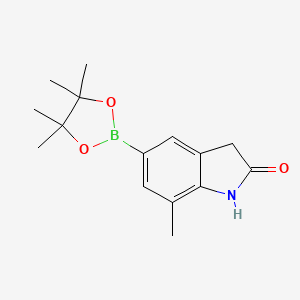

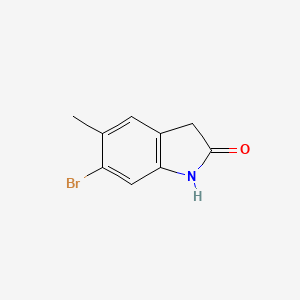

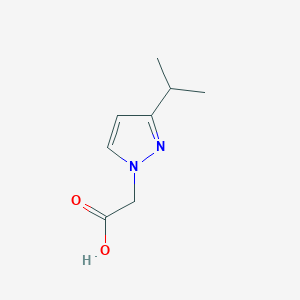

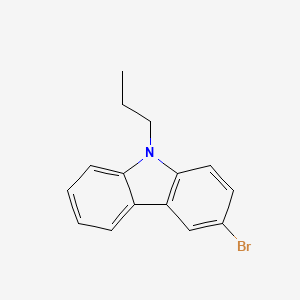

6-Bromo-5-methyl-indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

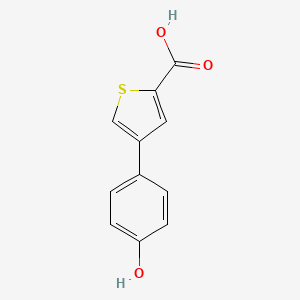

“6-Bromo-5-methyl-indolin-2-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and applications in the field of material chemistry . The basic structure of these compounds is an indole, oxindole or indoline nucleus .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves reactions with electrophilic compounds . For instance, a series of 5-bromosubstituted derivatives of indole phytoalexins were synthesized using a straightforward synthetic approach . Another study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a slightly twisted dihydroindolone unit . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions for the synthesis of various heterocyclic compounds . Another study reported a novel formal (4 + 1) annulation between N - ( o -chloromethyl)aryl amides and 3-chlorooxindoles .

科学的研究の応用

Chemical Synthesis and Indole Derivatives

6-Bromo-5-methyl-indolin-2-one, belonging to the indole derivatives, is pivotal in chemical synthesis and medicinal chemistry. Indole synthesis methods have been the center of attention for organic chemists, with numerous methods developed over the years, focusing on the conversion of indolines into indoles, and the reduction of oxindoles to indoles. The comprehensive framework for classifying indole syntheses highlights the importance of indole compounds, including this compound, in organic synthesis and drug discovery (Taber & Tirunahari, 2011).

Antiviral and Anticancer Potential

Indole derivatives have shown immense potential in antiviral and anticancer treatments. They mimic the structure of peptides and bind reversibly to enzymes, providing opportunities for novel drug discoveries with varying modes of action. Indole-containing drugs are present among the top-selling drugs, underscoring their significance in therapeutic applications. The indole scaffold, including this compound, is recognized for its adaptability in synthesizing new compounds with potential clinical applications in cancer therapy (Zhang, Chen, & Yang, 2014).

Immunological and Metabolic Implications

Indole derivatives like this compound play a critical role in the interaction between hosts and microorganisms, affecting immune and metabolic status. These compounds, produced by the metabolism of tryptophan by intestinal microorganisms, maintain intestinal homeostasis and impact liver metabolism and the immune response, presenting therapeutic prospects in intestinal and liver diseases (Li, Zhang, Hu, & Zhao, 2021).

Cancer Theranostics

The integration of this compound in nanoparticles for cancer theranostics is an area of growing interest. These nanoparticles are strategically functionalized to incorporate multiple imaging and therapeutic techniques for cancer diagnosis and treatment, positioning this compound derivatives as a multifunctional theranostic platform in oncology (Wang et al., 2018).

作用機序

Target of Action

6-Bromo-5-methyl-indolin-2-one, also known as MFCD15525651, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that MFCD15525651 may have multiple targets.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that MFCD15525651 affects multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that MFCD15525651 has diverse molecular and cellular effects.

Safety and Hazards

特性

IUPAC Name |

6-bromo-5-methyl-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZELOYIMXKBEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)